molecular formula C17H20O5 B2751248 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843620-39-3

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

Cat. No.: B2751248
CAS No.: 843620-39-3
M. Wt: 304.342
InChI Key: CQMKXRSRPTYYJJ-UHFFFAOYSA-N
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Description

2-[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid (CAS: 843620-39-3) is a coumarin derivative with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.35 g/mol . Its structure comprises a coumarin core (2H-chromen-2-one) substituted with a butyl group at position 4, a methyl group at position 7, and a propanoic acid moiety linked via an ether oxygen at position 5 (Figure 1). Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties.

Properties

IUPAC Name

2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-4-5-6-12-9-15(18)22-14-8-10(2)7-13(16(12)14)21-11(3)17(19)20/h7-9,11H,4-6H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMKXRSRPTYYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid typically involves the esterification of a coumarin derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the appropriate alcohol to form the ester . The reaction is usually carried out under mild conditions to preserve the integrity of the coumarin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at three key sites:

  • Chromenone carbonyl group : Oxidizing agents like KMnO₄ or CrO₃ convert the 2-oxo group into a carboxylic acid derivative under acidic conditions.

  • Butyl side chain : Terminal oxidation of the butyl group yields a carboxylate moiety, forming a dicarboxylic acid analog.

  • Propanoic acid chain : Further oxidation of the α-carbon is inhibited due to steric hindrance from the adjacent chromenone ring .

Reaction Conditions :

SiteReagentSolventTemperatureProduct
2-Oxo groupKMnO₄ (aq. H₂SO₄)H₂O80°CChromen-2-carboxylic acid
Butyl chainCrO₃ (H₃O⁺)Acetic acid60°C4-carboxymethyl derivative

Reduction Reactions

Selective reduction targets:

  • Chromenone double bond : Hydrogenation with Pd/C under H₂ gas reduces the C3–C4 double bond, yielding a dihydrocoumarin derivative .

  • Ketone group : NaBH₄ reduces the 2-oxo group to a hydroxyl group, forming 2-hydroxychromen-5-yl propanoate .

Key Data :

ReactionCatalyst/ReagentYield (%)Stability of Product
C3–C4 hydrogenationPd/C (10%)85Stable under inert atmosphere
2-Oxo reductionNaBH₄72Prone to re-oxidation in air

Substitution Reactions

  • Nucleophilic substitution : The 5-oxypropanoic acid moiety participates in SN2 reactions. For example, treatment with thionyl chloride converts the carboxylic acid to an acyl chloride, enabling amide bond formation with amines .

  • Electrophilic aromatic substitution : The chromenone ring undergoes nitration at the 6-position using HNO₃/H₂SO₄, yielding a nitro derivative.

Synthetic Utility :

Reaction TypeReagentProduct Application
Acyl chloride formationSOCl₂Precursor for peptide conjugates
NitrationHNO₃/H₂SO₄Intermediate for dye synthesis

Esterification and Hydrolysis

  • Esterification : The propanoic acid group reacts with methanol/H₂SO₄ to form methyl propanoate, enhancing lipid solubility for drug delivery systems .

  • Hydrolysis : Basic conditions (NaOH, 70°C) cleave ester bonds, regenerating the carboxylic acid .

Kinetic Data :

ProcessConditionsRate Constant (k, s⁻¹)Half-Life (t₁/₂)
EsterificationH₂SO₄, 60°C3.2 × 10⁻⁴36 min
HydrolysisNaOH (1M), 70°C1.8 × 10⁻³6.4 min

Comparative Reactivity Analysis

The table below contrasts reactivity with analogous coumarins:

Compound ModificationOxidation Rate (rel.)Reduction EfficiencyNitration Position
4-Methylcoumarin1.01.06
4-Butyl-7-methyl derivative0.751.26
6-Chlorocoumarin1.30.88

Data normalized to 4-methylcoumarin baseline .

Mechanistic Insights

  • Steric effects : The 4-butyl group impedes electrophilic attack at the 8-position, directing nitration to the 6-position.

  • Electronic effects : The electron-withdrawing propanoic acid chain deactivates the chromenone ring, reducing oxidation rates compared to simpler coumarins.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that compounds similar to 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid exhibit significant anti-inflammatory effects. These compounds are often studied as potential inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. A study highlighted the structure-activity relationship of various COX inhibitors, suggesting that modifications to the chromenone structure can enhance anti-inflammatory activity .

Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein production .

Case Study: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against multiple pathogens. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as a broad-spectrum antimicrobial agent.

Pathogen MIC (μg/mL)
Staphylococcus aureus62.5
Escherichia coli125
Pseudomonas aeruginosa>250

Agricultural Applications

Pesticide Development
The compound's structural features suggest potential applications in developing new pesticides. Its efficacy in inhibiting certain biological pathways in pests makes it a candidate for further exploration in agricultural biotechnology .

Herbicide Potential
Research indicates that derivatives of chromenone compounds can act as herbicides by interfering with plant growth regulators. Studies have shown that modifications to the chromenone structure can enhance herbicidal activity against specific weed species.

Materials Science

Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations to improve thermal stability and UV resistance. Its ability to absorb UV light can protect polymers from degradation when exposed to sunlight.

Mechanism of Action

The mechanism of action of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituent positions, alkyl chain lengths, or functional groups.

Positional Isomers

2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
  • Molecular Formula : C₁₇H₂₀O₅ (identical to the target compound)
  • CAS : 438028-14-9
  • Key Difference: The methyl and oxy-propanoic acid groups are positioned at C8 and C7, respectively, instead of C7 and C5.

Alkyl Chain Variations

2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
  • Molecular Formula : C₁₆H₁₈O₅
  • CAS : 428852-21-5
  • Key Difference : A shorter ethyl group replaces the butyl chain at position 4.
  • Impact : Reduced lipophilicity may decrease membrane permeability but improve aqueous solubility.

Carboxylic Acid Chain Length

[ (4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid
  • Molecular Formula : C₁₆H₁₈O₅
  • CAS : 843619-90-9
  • Key Difference: Acetic acid (C₂H₃O₂) replaces propanoic acid (C₃H₅O₂).

Halogenated Derivatives

2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propionic acid
  • Molecular Formula : C₁₆H₁₇ClO₅
  • CAS : 690678-46-7
  • Key Difference : A chloro substituent is introduced at position 6.
  • Impact : The electron-withdrawing chlorine atom may enhance electrophilic reactivity and influence intermolecular interactions (e.g., halogen bonding).

Aromatic Substitutions

2-[(3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid
  • Molecular Formula : C₂₀H₁₈O₅
  • CAS : 428845-94-7
  • Key Difference : A benzyl group at position 3 adds aromaticity and steric bulk.
  • Impact : Enhanced π-π stacking interactions could improve binding to aromatic residues in proteins or nucleic acids.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Target Compound C₁₇H₂₀O₅ 304.35 843620-39-3 4-butyl, 7-methyl, 5-oxy-propanoic acid
Positional Isomer C₁₇H₂₀O₅ 304.35 438028-14-9 4-butyl, 8-methyl, 7-oxy-propanoic acid
Ethyl Variant C₁₆H₁₈O₅ 290.31 428852-21-5 4-ethyl, 8-methyl, 7-oxy-propanoic acid
Acetic Acid Variant C₁₆H₁₈O₅ 290.31 843619-90-9 4-butyl, 7-methyl, 5-oxy-acetic acid
Chlorinated Derivative C₁₆H₁₇ClO₅ 324.76 690678-46-7 4-butyl, 6-chloro, 7-oxy-propanoic acid
Benzyl-Substituted C₂₀H₁₈O₅ 338.35 428845-94-7 3-benzyl, 4,7-dimethyl, 5-oxy-propanoic acid

Biological Activity

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid, also known by its CAS number 843620-39-3, is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

PropertyValue
Molecular FormulaC₁₇H₂₀O₅
Molecular Weight288.35 g/mol
CAS Number843620-39-3
MDL NumberMFCD03848274
Hazard ClassificationIrritant

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including the DPPH radical scavenging method. Results demonstrated that this compound effectively scavenged free radicals, indicating its potential to mitigate oxidative stress in biological systems . The structure of the compound, particularly the presence of the coumarin moiety, is believed to contribute to its antioxidant efficacy.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound against various cancer cell lines. In vitro assays revealed that it induced apoptosis in human breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanism appears to involve the activation of caspases and modulation of cell cycle progression . Further research is needed to clarify its effects in vivo and to determine its therapeutic potential.

Case Studies and Research Findings

  • Case Study on Inflammation : A study published in the Journal of Medicinal Chemistry highlighted that treatment with this compound significantly reduced paw edema in a rat model of acute inflammation, demonstrating its potential as an anti-inflammatory agent .
  • Antioxidant Mechanism : An investigation into the molecular mechanisms revealed that the compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby providing cellular protection against oxidative damage .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines showed that this compound not only inhibited cell proliferation but also enhanced the sensitivity of cancer cells to chemotherapeutic agents when used in combination therapies .

Q & A

Q. What are the recommended analytical techniques for confirming the molecular identity and purity of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm structural assignments, focusing on key signals such as the coumarin carbonyl (2-oxo group) and propanoic acid protons. Compare with reference spectra of structurally related coumarin derivatives .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) are recommended. Purity ≥95% is typical for research-grade material .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (Monoisotopic mass: 290.1154 g/mol) and detect trace impurities .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

Methodological Answer:

  • Engineering Controls: Use fume hoods for synthesis or weighing to minimize inhalation risks. Local exhaust ventilation is advised for processes generating dust .
  • Personal Protective Equipment (PPE): Wear nitrile gloves, Tyvek® lab coats, and safety goggles. Avoid latex gloves due to permeation risks .
  • Emergency Measures: Install eyewash stations and emergency showers. For spills, use HEPA-filter vacuums or wet methods to avoid aerosolization .
  • Exposure Monitoring: Conduct airborne concentration checks if handling large quantities. No occupational exposure limits exist, but minimize skin contact due to potential carcinogenicity .

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer:

  • Key Reaction Steps:
    • Coumarin Core Synthesis: Start with 4-butyl-7-methyl-2-hydroxycoumarin. Introduce the propanoic acid moiety via nucleophilic substitution using bromopropanoic acid under basic conditions (e.g., K2_2CO3_3 in acetone) .
    • Purification: Recrystallize from ethanol/water or use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
  • Optimization Tips:
    • Monitor reaction progress via TLC (Rf_f ≈ 0.4 in ethyl acetate/hexane).
    • Increase yield (typically 60–75%) by refluxing for 12–24 hours .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. Ensure crystal quality (size: 0.2–0.3 mm) .
  • Structure Solution: Apply SHELXT for direct methods or SHELXD for charge-flipping. Refine with SHELXL, focusing on anisotropic displacement parameters for the coumarin ring and propanoic acid group .
  • Validation: Check for residual electron density (<0.5 eÅ3^{-3}) and R-factor convergence (R1 < 5%). Use ORTEP for visualizing thermal ellipsoids and intermolecular interactions .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization:
    • Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate. Use positive controls (e.g., warfarin for anticoagulant studies).
    • Cell Line Variability: Compare results across primary cells (e.g., hepatocytes) and immortalized lines (e.g., HEK293) to assess tissue-specific effects .
  • Data Reconciliation: Perform meta-analysis using tools like RevMan to identify confounding variables (e.g., solvent choice, incubation time) .

Q. What strategies mitigate challenges in impurity profiling during synthesis?

Methodological Answer:

  • Impurity Identification:
    • LC-MS/MS: Detect by-products (e.g., unreacted coumarin intermediates) using a Q-TOF mass spectrometer in positive ion mode .
    • Reference Standards: Compare retention times and fragmentation patterns with authenticated impurities (e.g., 2-(4-ethylphenyl)propanoic acid) .
  • Process Optimization:
    • By-Product Minimization: Adjust reaction stoichiometry (e.g., 1.2 equivalents of bromopropanoic acid) and temperature (70–80°C) .

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